![molecular formula C10H22N2O2S2 B2942758 tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate CAS No. 485800-29-1](/img/structure/B2942758.png)
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate is a chemical compound with the CAS number 485800-29-1. It is known for its unique structure, which includes a tert-butyl carbamate group and a disulfide linkage. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
The synthesis of tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a disulfide-containing compound. One common method involves the use of tert-butyl carbamate and 3-aminopropyl disulfide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
化学反应分析
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of disulfide bond formation and reduction in proteins, which is important for understanding protein folding and stability.
作用机制
The mechanism of action of tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved under reducing conditions to release thiol groups, which can then participate in further chemical reactions. The compound can also act as a protecting group for amines, where the tert-butyl carbamate group can be removed under acidic conditions to release the free amine.
相似化合物的比较
Similar compounds to tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate include:
tert-butyl N-(2-aminoethyl)carbamate: This compound lacks the disulfide linkage and is used primarily as a protecting group for amines.
N-Boc-protected amino acids: These compounds also contain the tert-butyl carbamate group and are used in peptide synthesis.
3-aminopropyl disulfide: This compound contains the disulfide linkage but lacks the tert-butyl carbamate group.
The uniqueness of this compound lies in its combination of a disulfide linkage and a tert-butyl carbamate group, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications .
属性
IUPAC Name |
tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S2/c1-10(2,3)14-9(13)12-6-8-16-15-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRQRCRRGHDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
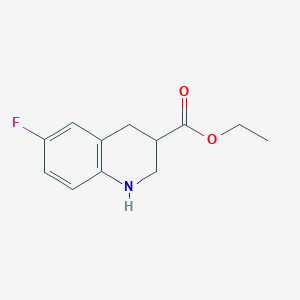
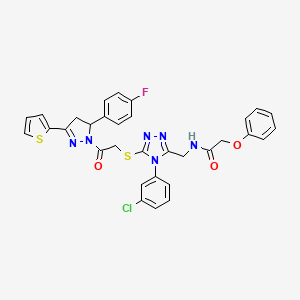
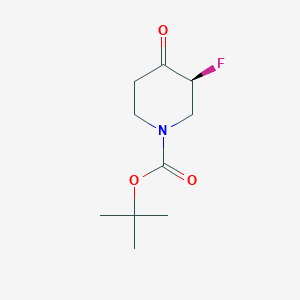
![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
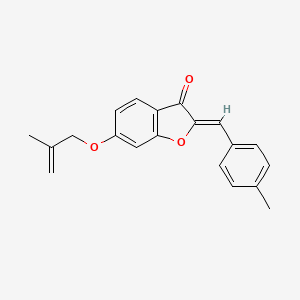
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2942682.png)
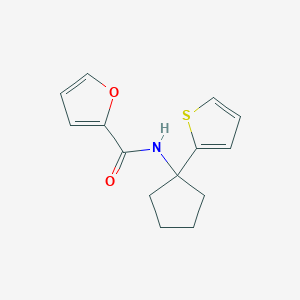
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)
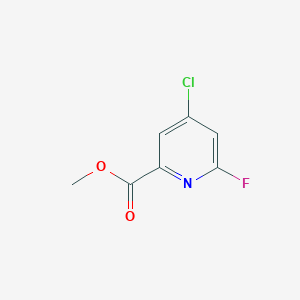
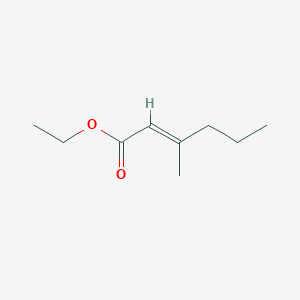
![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)
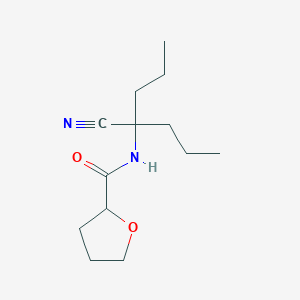
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2942696.png)
